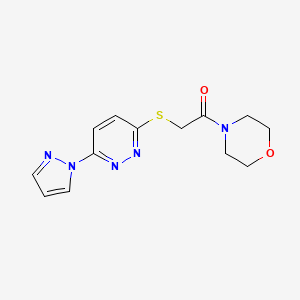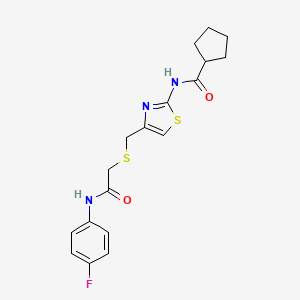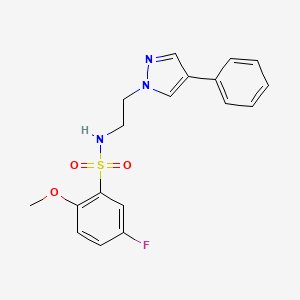![molecular formula C19H23N7O B2470087 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920178-20-7](/img/structure/B2470087.png)
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin-specific protease 28 (USP28) . USP28 plays a crucial role in regulating protein levels and is associated with the progression of certain human malignancies .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 affects the cell cycle regulation and EMT pathways . By inhibiting USP28, the compound disrupts these pathways, leading to a halt in cell proliferation and EMT progression .
Result of Action
The compound’s action results in the inhibition of cell proliferation and EMT progression in gastric cancer cell lines . This suggests potential therapeutic applications in the treatment of gastric cancer .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A)
Cellular Effects
In cellular contexts, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the proliferation of certain cancer cell lines . It can also affect cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects can vary depending on the cell type and the specific experimental conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been found to bind to certain enzymes, leading to their inhibition . This can result in changes in gene expression and other downstream effects. The exact details of these interactions and their consequences are complex and depend on a variety of factors, including the specific biochemical and cellular context.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effects on certain enzymes may become more pronounced with prolonged exposure . Additionally, the compound’s stability, degradation, and long-term effects on cellular function are important considerations in experimental design and interpretation .
Metabolic Pathways
Given its structural features, it is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAJYUILURLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2470010.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2470015.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2470021.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
![3,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2470023.png)

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)
